3-[(2-methylphenoxy)methyl]pyridine
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Description
“3-[(2-methylphenoxy)methyl]pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the reaction of acrolein with ammonia, which forms a pyridine ring . Another method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The specific synthesis process for “this compound” might involve similar reactions, but the exact process isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of pyridine, with additional functional groups attached to the pyridine ring. Pyridine itself is a six-membered ring with five carbon atoms and one nitrogen atom . The exact molecular structure of “this compound” isn’t available in the sources I found.Mechanism of Action
Target of Action
A structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, has been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.
Mode of Action
This interaction could potentially alter the protein’s conformation, affecting its ability to bind oxygen and subsequently influencing oxygen transport .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-methylphenoxy)methyl]pyridine. For instance, temperature can affect the rate of biodegradation of pyridine derivatives . .
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKXJBUJQJULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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